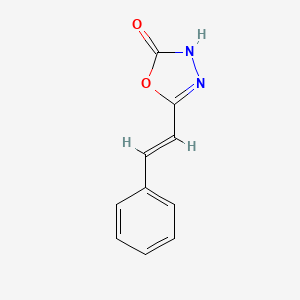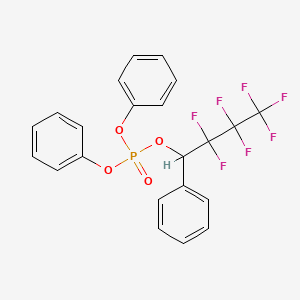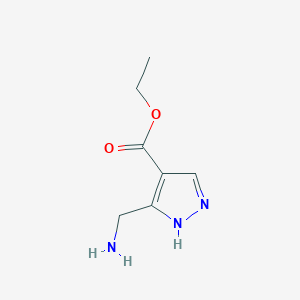
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate, also known as EAMPC, is an organic compound composed of an aminomethyl group and a pyrazole ring. It is a versatile compound with a variety of applications in the scientific research field.
Mécanisme D'action
The mechanism of action of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that the aminomethyl group of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is responsible for its reactivity. The aminomethyl group is thought to act as a nucleophile in the reaction, which facilitates the formation of a covalent bond between the two reactants. This covalent bond is responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory experiments. It has also been shown to have anti-inflammatory and anticancer properties in animal models. In addition, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has been shown to have a protective effect on cells in the presence of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of compounds. It is also relatively stable and can be stored for long periods of time without degradation. However, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has some limitations when used in laboratory experiments. It is a reactive compound and can be hazardous if not handled properly. In addition, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
The future of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate is promising. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. Additionally, more research is needed to explore its potential applications in the synthesis of materials for solar cells and other photovoltaic devices. Finally, further research is needed to explore its potential use in the development of new pharmaceuticals.
Méthodes De Synthèse
The synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate can be achieved through a variety of methods. The most common method is the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid, which yields ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate as the main product. Other methods for the synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate include the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid chloride, and the reaction between ethyl carbamate and 4-aminomethyl-1H-pyrazole-5-carboxylic acid bromide.
Applications De Recherche Scientifique
Ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate has been used in the synthesis of materials for solar cells and other photovoltaic devices.
Propriétés
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJQVKGWPTVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

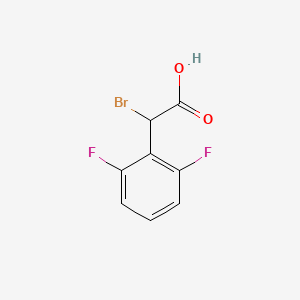

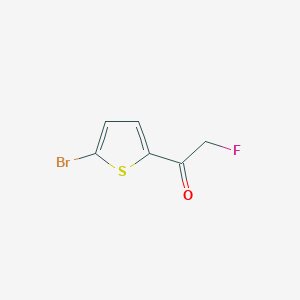
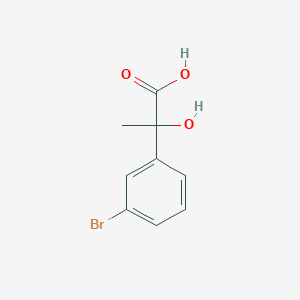
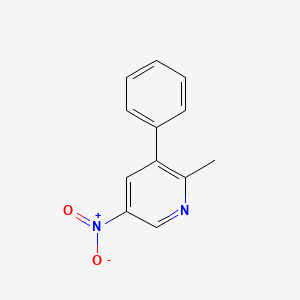
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
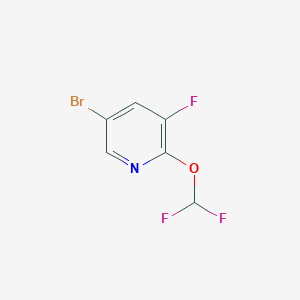

![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
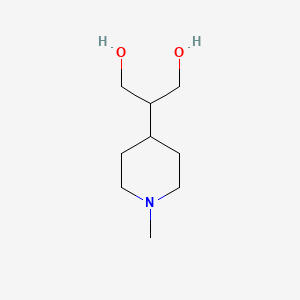
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

